molecular formula C8H8F3NO B13671582 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B13671582
M. Wt: 191.15 g/mol
InChI Key: MLQAMDOZFYJUSB-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced pyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both methoxy and methyl groups, along with the trifluoromethyl group, imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

5-methoxy-4-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-3-7(8(9,10)11)12-4-6(5)13-2/h3-4H,1-2H3

InChI Key

MLQAMDOZFYJUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC)C(F)(F)F

Origin of Product

United States

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